molecular formula C8H11ClO3 B1661576 Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate CAS No. 923020-94-4

Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate

Cat. No.: B1661576
CAS No.: 923020-94-4
M. Wt: 190.62
InChI Key: YDMQDQGSIOTBLN-UHFFFAOYSA-N
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Description

Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is a chemical compound belonging to the class of cyclopentane carboxylates. It is a white crystalline solid commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate can be synthesized through the reaction of cyclopentanone with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and recrystallization steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate.

    Hydrolysis: It can be hydrolyzed to form cyclopentane-1,1-dicarboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted cyclopentane carboxylates.

    Reduction: Methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate.

    Hydrolysis: Cyclopentane-1,1-dicarboxylic acid.

Scientific Research Applications

Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or reduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate
  • Cyclopentane-1,1-dicarboxylic acid
  • Methyl cyclopentane-1-carboxylate

Uniqueness

Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is unique due to its chlorocarbonyl functional group, which makes it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from other similar compounds that may lack the chlorocarbonyl group.

Properties

IUPAC Name

methyl 1-carbonochloridoylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO3/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMQDQGSIOTBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90854534
Record name Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90854534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923020-94-4
Record name Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90854534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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